molecular formula C15H21NO4 B190296 Methyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate CAS No. 140382-79-2

Methyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate

Cat. No. B190296
M. Wt: 279.33 g/mol
InChI Key: CICRMJGBVWJBNS-UHFFFAOYSA-N
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Description

“Methyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate” is a chemical compound with the molecular formula C14H19NO4 . It is a solid substance that is stored in dry conditions at 2-8°C .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds are often used as reagents in the synthesis of various derivatives . For instance, 4-(Boc-aminomethyl)benzoic Acid, a Boc protected form of 4-(Aminomethyl)benzoic Acid, is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H18N2O4/c1-14(2,3)20-13(18)16-11(15)9-5-7-10(8-6-9)12(17)19-4/h5-8H,1-4H3,(H2,15,16,18) .


Physical And Chemical Properties Analysis

This compound is a solid substance that is stored in dry conditions at 2-8°C . The molecular weight of the compound is 265.31 .

Scientific Research Applications

Synthesis and Chemical Applications

  • Regiocontrol in Synthesis : Methyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate is used in chemical synthesis where regiocontrol is directed by fluorine rather than by the amide substituent. This is evident in the metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines for the synthesis of 4-methoxycarbonyl derivatives (Thornton & Jarman, 1990).

  • Asymmetric Synthesis : The compound plays a role in the asymmetric synthesis of unsaturated β-amino acid derivatives, showcasing its utility in producing stereochemically complex molecules (Davies, Fenwick, & Ichihara, 1997).

  • Polymorphism in Crystal Structures : It is significant in the study of polymorphism, as seen in its crystallization in monoclinic space group P2(1)/n in two polymorphic forms. Such studies are crucial for understanding molecular conformations in solid-state chemistry (Gebreslasie, Jacobsen, & Görbitz, 2011).

  • Pharmaceutical Intermediate Synthesis : It's used in the oxidation of nitrogen-based methyl heteroaryls to form corresponding benzyl alcohols, indicating its role as a versatile pharmaceutical intermediate (BerlinMichael, Aslanian, Ruiz, & MccormickKevin, 2007).

  • Large-Scale Preparation for Medical Research : The compound is synthesized from L-aspartic acid on a large scale, highlighting its importance in medical research and pharmaceutical applications (Yoshida et al., 1996).

  • Peptide Conformation Studies : In the study of peptide conformation, the compound has been utilized to examine the role of N-methylation as a determinant of peptide conformation, which is crucial for understanding protein structure and function (Jankowska et al., 2002).

  • Enzymatic Reduction in Chemistry : The compound is involved in the enzymatic reduction process to produce biologically active substances, illustrating its role in biochemical reactions and drug synthesis (Hashiguchi, Kawada, & Natsugari, 1992).

  • Synthesis of Modified Anthracyclines : It plays a role in the synthesis of structurally modified anthracyclines, which are important in the development of new therapeutic agents (González et al., 1992).

Safety And Hazards

The compound is considered hazardous, with a GHS07 pictogram . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16(4)10-11-6-8-12(9-7-11)13(17)19-5/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICRMJGBVWJBNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590992
Record name Methyl 4-{[(tert-butoxycarbonyl)(methyl)amino]methyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate

CAS RN

140382-79-2
Record name Methyl 4-{[(tert-butoxycarbonyl)(methyl)amino]methyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 4-[[(tert-butoxycarbonyl)amino]methyl]benzoate (compound obtained in Reference Example 81(1), 2.0 g) in tetrahydrofuran (20 mL) is added sodium hydride (60% dispersion in mineral oil, 0.9 g) under ice-cooling. The mixture is stirred at room temperature for 30 minutes and then to the reaction mixture is added dropwise methyl iodide (2.3 mL). The mixture is stirred at room temperature for 3 hours. The reaction mixture is diluted with ethyl acetate, washed with water, and concentrated in vacuo to give methyl 4-[[N-methyl-N-(tert-butoxycarbonyl)amino]-methyl]benzoate (1.9 g, yield; 94%) as a yellow oil. MS (APCI) m/z: 280 [M+H]+
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2 g
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20 mL
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2.3 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Horiuchi, M Nagata, M Kitagawa, K Akahane… - Bioorganic & medicinal …, 2009 - Elsevier
The design, synthesis and evaluation of novel thieno[2,3-d]pyrimidin-4-yl hydrazone analogues as cyclin-dependent kinase 4 (CDK4) inhibitor are described. Focusing on the …
Number of citations: 89 www.sciencedirect.com
AM Alfayomy, R Ashry, A Kansy, F Erdmann, M Schmidt… - 2023 - chemrxiv.org
The Ataxia telangiectasia and RAD3-related (ATR) kinase is a key regulator of the DNA replication stress responses and DNA-damage activated checkpoints. Several potent and …
Number of citations: 0 chemrxiv.org

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